3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine is a complex organic compound that belongs to the class of sulfonyl-containing pyrroles. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chlorophenyl sulfonyl group, a dimethyl group, and a pyridin-2-ylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of ammonia or primary amines.
Introduction of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group can be introduced via sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Substitution with Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfones.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridylmethyl derivatives.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine is unique due to the combination of its functional groups, which impart specific chemical and biological properties
Properties
Molecular Formula |
C18H18ClN3O2S |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-13(2)22(11-15-5-3-4-10-21-15)18(20)17(12)25(23,24)16-8-6-14(19)7-9-16/h3-10H,11,20H2,1-2H3 |
InChI Key |
KWNVTSYPXFERHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.